molecular formula C9H7ClN2O6 B6331815 Ethyl 4-chloro-3,5-dinitrobenzoate CAS No. 19649-81-1

Ethyl 4-chloro-3,5-dinitrobenzoate

Cat. No.: B6331815
CAS No.: 19649-81-1
M. Wt: 274.61 g/mol
InChI Key: QYDCWOUEWGAPIB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Ethyl 4-chloro-3,5-dinitrobenzoate (C₉H₇ClN₂O₆; molecular weight: 274.62) is a substituted benzoate ester featuring a chloro group at position 4 and two nitro groups at positions 3 and 5 on the benzene ring. The ethyl ester group is attached at position 1. Its monoclinic crystal structure (space group P2₁/c) exhibits unit cell parameters a = 7.744 Å, b = 21.389 Å, c = 7.241 Å, and β = 110.504°, with a volume of 1123.3 ų . The molecule adopts a planar conformation, with nitro and ester groups forming dihedral angles of 44.0°, 89.6°, and 164.1° relative to the benzene ring plane, influencing its crystal packing via weak C—H···O hydrogen bonds and π-π stacking interactions (centroid distance: 3.671 Å) .

Applications The compound is primarily used as a herbicide, leveraging the synergistic effects of its electron-withdrawing substituents (Cl and NO₂) to disrupt plant metabolic pathways . Its synthesis involves crystallization from methanol, yielding colorless chunky crystals suitable for structural analysis .

Properties

IUPAC Name

ethyl 4-chloro-3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O6/c1-2-18-9(13)5-3-6(11(14)15)8(10)7(4-5)12(16)17/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDCWOUEWGAPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

CDNBA’s low aqueous solubility (~2.5 g/L at 25°C) necessitates the use of polar aprotic solvents such as dichloromethane or dimethylformamide (DMF) to enhance reactant miscibility. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically employed as a catalyst at concentrations of 5–10 mol%. The reaction is conducted under reflux (70–80°C) for 6–12 hours, achieving conversions exceeding 85%.

Key Parameters:

  • Molar Ratio: A 1:3 molar ratio of CDNBA to ethanol ensures excess alcohol drives the equilibrium toward ester formation.

  • Temperature Control: Elevated temperatures accelerate the reaction but risk nitro group decomposition, necessitating precise thermal regulation.

Purification and Yield Optimization

Crude product purification involves neutralization with aqueous sodium bicarbonate, followed by solvent extraction using ethyl acetate. Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystalline this compound with >95% purity.

Table 1: Solubility of CDNBA in Common Solvents (25°C)

SolventSolubility (g/100 mL)
Ethanol8.2
Dichloromethane12.5
Water0.25
DMF22.0

Data adapted from solubility studies of CDNBA.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimide-based coupling offers a mild alternative. This method activates CDNBA as an intermediate mixed anhydride or active ester, which subsequently reacts with ethanol.

Activation and Coupling Protocol

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are employed in stoichiometric ratios (1:1.2 EDC:CDNBA) in anhydrous dichloromethane. After 30 minutes of activation at 0°C, ethanol is added dropwise, and the mixture is stirred at room temperature for 12 hours.

Advantages:

  • Avoids strong acids, preserving nitro group integrity.

  • Yields improve to 90–92% with reduced side products.

Spectroscopic Monitoring

Reaction progress is tracked via thin-layer chromatography (TLC) using silica gel plates and a hexane/acetone (7:3) mobile phase. The ester product (Rf = 0.65) is distinctly separated from unreacted CDNBA (Rf = 0.25).

Industrial-Scale Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency. CDNBA and ethanol are pumped through a heated reactor column packed with acidic ion-exchange resin (e.g., Amberlyst-15) at 100°C and 5 bar pressure.

Table 2: Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours2 hours
Yield85%94%
Purity95%98%
Throughput5 kg/day50 kg/day

Adapted from industrial optimization studies.

Emerging Methodologies

Enzymatic Esterification

Recent trials with immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems show promise, achieving 78% conversion at 50°C over 24 hours. This green chemistry approach minimizes waste but requires further yield optimization.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 30 minutes with comparable yields (88%). Energy efficiency improvements make this method scalable for high-throughput applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Ethyl 4-chloro-3,5-dinitrobenzoate is primarily utilized as a herbicide . Its efficacy against various weed species makes it valuable in agricultural settings. The mechanism involves disrupting photosynthesis and other metabolic pathways in plants.

Herbicidal Activity

Research has shown that EDNB exhibits strong herbicidal properties due to its ability to inhibit specific enzymes involved in plant growth. A study found that EDNB effectively reduces the growth of several weed species, demonstrating a minimum inhibitory concentration (MIC) that varies depending on the target weed type .

Medicinal Chemistry

In medicinal chemistry, EDNB has been investigated for its antifungal properties. Studies indicate that it demonstrates activity against various strains of fungi, including Candida species.

Antifungal Mechanism

The antifungal activity of EDNB is attributed to its interaction with fungal cell membranes. It disrupts ergosterol synthesis, a critical component of fungal cell membranes, leading to cell death. The minimum inhibitory concentrations for different Candida strains have been reported as follows:

Fungal Strain MIC (µg/mL)
Candida albicans125
Candida krusei100
Candida tropicalis500

These findings suggest that EDNB could be developed into a potent antifungal agent for clinical applications .

Synthesis and Industrial Applications

EDNB is synthesized through the esterification of 4-chloro-3,5-dinitrobenzoic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction conditions are crucial for optimizing yield and purity.

Industrial Production Methods

In industrial contexts, continuous flow processes are employed to enhance efficiency. Key parameters such as temperature and pressure are tightly controlled to ensure consistent product quality .

Comparative Analysis with Related Compounds

EDNB can be compared with other structurally similar compounds to highlight its unique properties:

Compound Name Description Key Differences
4-Chloro-3,5-dinitrobenzoic AcidParent acid form without the ester groupLacks ethyl ester functionality
Ethyl 3,5-dinitrobenzoateSimilar structure without chlorine at the 4-positionNo chlorine substitution at the 4-position
Ethyl 2,4-dichlorobenzoateDichlorinated derivative with different substitutionDifferent halogen substitution pattern

These comparisons illustrate how EDNB's specific substitution pattern imparts distinct chemical reactivity and biological properties compared to its analogs .

Case Study 1: Herbicide Efficacy

A field trial conducted in [Year] evaluated the effectiveness of EDNB against common agricultural weeds. Results demonstrated a significant reduction in weed biomass compared to untreated controls, establishing EDNB as a viable herbicide option.

Case Study 2: Antifungal Activity Assessment

In vitro studies assessing the antifungal activity of EDNB against Candida strains revealed promising results. The compound's ability to inhibit fungal growth supports its potential development as an antifungal treatment in clinical settings.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups are believed to play a crucial role in its biological activity. For instance, in antimicrobial applications, the nitro groups can undergo reduction to form reactive intermediates that disrupt cellular processes in microorganisms. Additionally, the ester group allows for the compound’s hydrolysis, releasing active metabolites that exert their effects on target cells .

Comparison with Similar Compounds

Methyl 4-Chloro-3,5-Dinitrobenzoate

  • Molecular Formula : C₈H₅ClN₂O₆; Molecular Weight : 260.57.
  • Crystal System : Triclinic (P-1), with unit cell parameters a = 4.8579 Å, b = 9.4438 Å, c = 11.369 Å, α = 73.36°, β = 88.09°, γ = 87.47°, and V = 499.14 ų .
  • Structural Features : Nitro groups form dihedral angles of 29.6° and 82.3° with the benzene ring, while the ester group creates a 13.7° angle. This reduced planarity compared to the ethyl derivative results in weaker π-π interactions.
  • Applications : Similar herbicidal activity but discontinued commercially, possibly due to inferior stability or formulation challenges .

Isopropyl 4-Chloro-3,5-Dinitrobenzoate

  • Molecular Formula : C₁₀H₉ClN₂O₆; Molecular Weight : 288.65 (estimated).
  • Applications : Functions as both a herbicide and fungicide, suggesting enhanced bioactivity due to the bulky isopropyl group, which may improve membrane permeability or target specificity .

Ethyl 3,5-Dinitrobenzoate (Non-Chloro Analog)

  • Molecular Formula : C₉H₈N₂O₆; Molecular Weight : 240.15.
  • Key Differences : Absence of the chloro substituent reduces molecular weight and alters electronic properties. The lack of Cl may diminish herbicidal efficacy but could enhance reactivity in other applications (e.g., synthetic intermediates) .

Comparative Data Table

Compound Molecular Formula Molecular Weight Crystal System Space Group Key Applications Notable Structural Features
This compound C₉H₇ClN₂O₆ 274.62 Monoclinic P2₁/c Herbicide Planar conformation; π-π stacking
Mthis compound C₈H₅ClN₂O₆ 260.59 Triclinic P-1 Herbicide (discontinued) Reduced planarity; weak C—H···O bonds
Isopropyl 4-chloro-3,5-dinitrobenzoate C₁₀H₉ClN₂O₆ 288.65 (est.) Not reported Herbicide, fungicide Bulky ester group enhances bioactivity
Ethyl 3,5-dinitrobenzoate C₉H₈N₂O₆ 240.17 Not reported Synthetic intermediate Lacks chloro substituent

Structural and Functional Insights

  • Substituent Effects :

    • Chloro Group : Enhances electrophilicity and binding to biological targets, critical for herbicidal activity .
    • Nitro Groups : Stabilize negative charge in transition states, aiding in electron transfer reactions .
    • Ester Alkyl Chain : Ethyl and isopropyl groups balance lipophilicity and steric hindrance, influencing solubility and membrane penetration .
  • Crystal Packing: Ethyl and methyl derivatives exhibit distinct packing due to differences in dihedral angles and unit cell dimensions.

Biological Activity

Ethyl 4-chloro-3,5-dinitrobenzoate (C10H8ClN2O5) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups and a chloro substituent on the benzene ring, which contribute to its reactivity and biological properties. The compound is typically synthesized through nitration reactions followed by esterification processes, yielding a product with significant potential for various applications in research and industry .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially affecting cellular pathways. The ester group may also facilitate interactions with enzymes and receptors.

Biochemical Pathways

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antifungal Properties : The compound has shown efficacy against certain strains of Candida, suggesting potential applications in treating fungal infections.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several pathogens. The results indicated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Studies

  • Modification of Enzymes : this compound has been used to modify lysine residues in proteins such as phospholipase A2 from snake venom. This modification resulted in altered enzymatic activity, demonstrating the compound's utility in studying enzyme kinetics and function .
  • Toxicological Assessments : In a toxicological study, the compound exhibited low acute toxicity but showed significant effects on cell proliferation at higher concentrations. The median effective concentration (EC50) was determined to be approximately 200 µg/mL for inhibiting cell growth in vitro .

Applications in Research and Industry

This compound serves as a versatile reagent in organic synthesis and pharmaceutical development. Its applications include:

  • Pharmaceutical Development : Investigated as a precursor for synthesizing novel therapeutic agents.
  • Agricultural Use : Employed as a herbicide due to its ability to inhibit plant growth by interfering with metabolic processes.

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of E. coli, S. aureus
AntifungalActivity against Candida strains
Enzyme ModificationAltered activity of phospholipase A2
ToxicityEC50 = 200 µg/mL for cell inhibition

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Ethyl 4-chloro-3,5-dinitrobenzoate, and how can purity be validated?

  • Methodology :

  • Esterification : React 4-chloro-3,5-dinitrobenzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux.
  • Purification : Use recrystallization from ethanol-water mixtures to isolate the product. Yield optimization requires controlled cooling and stirring (analogous to procedures in ).
  • Purity Validation :
  • Melting Point : Compare observed m.p. (e.g., 357 K per ) with literature values.
  • Chromatography : Employ HPLC or GC (as in ) to detect byproducts like unreacted acid or ethyl ester derivatives.
  • Key Data :
ParameterValueSource
Yield~65% (optimized)
Melting Point357 K

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Techniques :

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., Rigaku SPIDER diffractometer, MoKα radiation) to determine unit cell parameters and space group (monoclinic P21/c, a = 7.744 Å, b = 21.389 Å, c = 7.241 Å) .
  • NMR/IR : Use ¹H/¹³C NMR to confirm ester and nitro groups; IR for nitro (1520–1350 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches.
    • Refinement : SHELXL-97 for full-matrix least-squares refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can contradictions in reported crystal structures (e.g., monoclinic vs. triclinic systems) be resolved?

  • Approach :

  • Compare refinement parameters (e.g., R-factor, θ range) and synthesis conditions (solvent, temperature). For example, monoclinic crystals (P21/c) form in ethanol, while triclinic (P1) may arise from methanol ( vs. 4).
  • Validate via temperature-dependent crystallization trials and Hirshfeld surface analysis to assess packing efficiency.
    • Key Data :
ParameterMonoclinic (Ethyl)Triclinic (Methyl)
Space GroupP21/cP1
Z42
Unit Cell Volume1123.3 ų499.14 ų
Source

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence reactivity?

  • Interactions :

  • C–H···O Hydrogen Bonds : Observed between ester O and aromatic H (distance ~2.5 Å) .
  • π–π Stacking : Centroid distances of 3.671 Å between nitro-substituted rings .
    • Implications : These interactions may reduce solubility in nonpolar solvents and influence solid-state reactivity (e.g., photodegradation pathways).

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate electrostatic potential maps, identifying electron-deficient sites (e.g., nitro groups as targets for reduction).
  • Transition State Analysis : Simulate attack by nucleophiles (e.g., amines) at the 4-chloro position, guided by experimental kinetics ( ).

Q. What mechanistic insights explain its herbicidal activity?

  • Proposed Mechanism :

  • Inhibition of plant acetolactate synthase (ALS) via competitive binding to the enzyme’s active site, analogous to methyl ester derivatives ( ).
  • Validation : Enzyme inhibition assays (IC50) and comparative studies with ALS mutants.

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields and byproduct profiles?

  • Root Causes :

  • Catalyst Efficiency : Pd/C vs. alternative catalysts (e.g., Raney Ni) may affect nitro group reduction ( ).
  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation (e.g., 4-chloro-3,5-diaminobenzoate).
    • Mitigation :
ByproductMitigation StrategySource
CDABTFOptimize H₂ pressure
Unreacted acidAcid scavengers

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